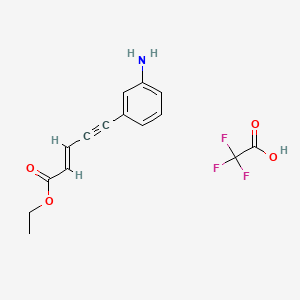

(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt

Description

(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt is a synthetic organic compound characterized by its unique structural features:

- Core structure: A conjugated enyne system (C=C–C≡C) in the penten-4-ynoic acid backbone, stabilized by an ethyl ester group.

- Stereochemistry: The (E)-configuration at the double bond (position 2) influences molecular geometry and reactivity.

This compound is likely explored for pharmaceutical or agrochemical applications due to its hybrid aromatic-alkyne scaffold and ionizable ammonium-TFA salt pair.

Properties

IUPAC Name |

ethyl (E)-5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.C2HF3O2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11;3-2(4,5)1(6)7/h4-5,7-10H,2,14H2,1H3;(H,6,7)/b9-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGSSAPOWVFJQB-JOKMOOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : A brominated aryl precursor, such as (Z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester (CAS 124044-21-9), reacts with a terminal alkyne (e.g., trimethylsilylacetylene) under inert atmosphere.

-

Catalytic System : A 1:1 molar ratio of Pd(PPh₃)₄ and CuI in tetrahydrofuran (THF) at 60–70°C facilitates oxidative addition and transmetallation.

-

Deprotection : The trimethylsilyl (TMS) group is removed via fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride), yielding the free alkyne.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | THF/N,N-diisopropylethylamine | |

| Reaction Time | 12–24 hours | |

| Yield (Intermediate) | 70–85% |

Esterification and Trifluoroacetic Acid Salt Formation

The ethyl ester moiety is introduced via acid-catalyzed esterification , while the trifluoroacetic acid (TFA) salt forms during purification. Source details a scalable method for TFA ethyl ester synthesis using molecular sieves.

Stepwise Procedure

-

Esterification :

-

Salt Formation :

Optimization Insights :

-

Post-reaction washes with saturated Na₂CO₃ and NaCl remove residual acid and ethanol.

-

Final purity (>99.5%) is achieved via dual distillation (60–62°C) and drying with vanadium pentoxide .

Amination of Aryl Intermediates

The 3-aminophenyl group is introduced through nitro reduction or Buchwald-Hartwig amination . While direct methods are scarce in provided sources, analogous protocols suggest:

Nitro Reduction Pathway

-

Nitration : Electrophilic nitration of a phenyl precursor using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts nitro to amine.

Challenges :

-

Regioselectivity must favor meta-substitution.

-

Protecting groups (e.g., acetyl) prevent over-reduction or side reactions.

Purification and Analytical Validation

Critical purification steps ensure high purity (>99.7%):

-

Chromatography : Flash silica gel chromatography (150 g, 5% ethyl acetate/hexanes) removes unreacted starting materials.

-

Extraction : Liquid-liquid extraction with Na₂CO₃ eliminates acidic impurities.

-

Drying : Anhydrous Na₂SO₄ or MgSO₄ followed by activated molecular sieves.

Analytical Data :

-

¹H NMR (CDCl₃): δ 1.30 (t, 3H, J=7.1 Hz), 4.20 (q, 2H, J=7.1 Hz), 5.80 (d, 1H, J=15.9 Hz), 6.70–7.20 (m, 4H, aryl).

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

Scalability and Industrial Adaptation

Source’s patent emphasizes suitability for industrial production:

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The amino group and other functional groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Structure | Functional Groups | Key Modifiers |

|---|---|---|---|

| Target Compound (TFA Salt) | Penten-4-ynoic acid ethyl ester | 3-Aminophenyl, TFA counterion | (E)-configuration, conjugated enyne |

| Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate | Dioxopentanoate ester | Trifluoroacetyl, keto groups | Ethyl ester, trifluoro substitution |

| Zygocaperoside (from Z. fabago) | Triterpenoid glycoside | Sugar moieties, hydroxyl groups | Natural product, glycosidic linkage |

| Isorhamnetin-3-O-glycoside (from Z. fabago) | Flavonoid glycoside | Methoxy groups, glycoside | Antioxidant, natural phenolic structure |

Key Observations:

- Trifluoroacetyl Derivatives: The TFA salt in the target compound and the trifluoroacetyl group in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate both enhance electrophilicity and metabolic stability compared to non-fluorinated analogs .

- Aromatic vs. Aliphatic Systems: The 3-aminophenyl group in the target compound contrasts with the aliphatic keto groups in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, suggesting divergent biological targets (e.g., kinase inhibition vs. enzyme substrate analogs).

Spectroscopic and Analytical Comparisons

- NMR Profiling: The target compound’s ¹H-NMR would show signals for the aromatic protons (δ 6.5–7.5 ppm), ethyl ester (δ 1.2–4.3 ppm), and enyne system (δ 5.5–6.5 ppm for alkene, δ 2.5–3.5 ppm for alkyne). This contrasts with Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, where keto groups (δ 2.1–2.8 ppm) and trifluoroacetyl signals (δ 3.9–4.1 ppm) dominate .

- UV-Vis Absorption: The conjugated enyne and aromatic amine in the target compound may exhibit absorbance in the 250–300 nm range, similar to flavonoid glycosides like Isorhamnetin-3-O-glycoside (λ_max ~ 270 nm) .

Reactivity and Stability

- Acid-Base Behavior : The TFA counterion in the target compound increases aqueous solubility but may reduce stability in basic conditions compared to neutral esters like Zygocaperoside .

- Hydrolytic Susceptibility: The ethyl ester in the target compound is less prone to hydrolysis than the dioxo ester in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate due to the absence of electron-withdrawing keto groups adjacent to the ester .

Biological Activity

(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt, a compound with the molecular formula and molecular weight of approximately 329.27 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₃NO₄ |

| Molecular Weight | 329.27 g/mol |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties. The presence of the aminophenyl group may enhance the electron-donating ability, thereby scavenging free radicals and reducing oxidative stress .

- Antimicrobial Effects : Preliminary studies indicate that related compounds exhibit antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in this compound could potentially enhance its efficacy against resistant strains .

- Anti-inflammatory Responses : Research on similar compounds suggests that they may inhibit pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB and MAPK pathways. This can be particularly beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have shown that structural analogs can inhibit cell proliferation in melanoma and breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving derivatives of anacardic acid analogs indicated that modifications in the side chains significantly influenced their cytotoxic effects against cancer cells. The findings suggest that this compound may similarly exhibit potent anticancer activity due to its unique structure .

- Antimicrobial Efficacy : In a comparative analysis of various anacardic acid derivatives, it was found that certain structural features enhanced antibacterial activity significantly. This suggests that this compound could be explored for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-5-(3-aminophenyl)-2-penten-4-ynoic acid ethyl ester trifluoroacetic acid salt?

- Methodology : The compound can be synthesized via a multi-step approach. First, the (E)-5-(3-aminophenyl)-2-penten-4-ynoic acid is esterified using ethanol under acidic conditions. The trifluoroacetic acid (TFA) salt is typically formed during purification via reverse-phase HPLC, where TFA acts as an ion-pairing agent. Critical parameters include maintaining anhydrous conditions during esterification (to prevent hydrolysis) and controlling pH during salt formation to ensure stoichiometric equivalence .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve TFA-related signal splitting. The ethyl ester’s characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) should be observed, while the (E)-alkene proton appears as a doublet near 6.5 ppm. TFA’s proton signal (if present) may overlap at ~11.5 ppm, requiring careful baseline correction .

- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention time consistency and peak symmetry (≥95% area) confirm purity .

Q. What purification strategies are effective for isolating this TFA salt?

- Methodology : Reverse-phase HPLC with a TFA-containing mobile phase is standard. Post-purification, lyophilization removes residual TFA. Alternative counterions (e.g., acetate) may be introduced via ion-exchange chromatography if TFA interferes with downstream applications .

Advanced Research Questions

Q. How does the TFA counterion influence the compound’s stability in aqueous buffers?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC and LC-MS. TFA’s high acidity may accelerate ester hydrolysis under alkaline conditions (pH >7), necessitating buffering to pH 5–6 for long-term storage .

Q. What role does the TFA salt play in modulating biological activity in cell-based assays?

- Methodology : Compare the TFA salt with other salts (e.g., hydrochloride) in solubility and cytotoxicity assays. TFA’s lipophilicity enhances membrane permeability but may inhibit cellular processes at high concentrations. Use concentrations ≤10 µM to minimize nonspecific effects .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : If NMR signals overlap (e.g., TFA interference), use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign carbons and confirm the ethyl ester and alkyne moieties. Cross-validate with high-resolution MS to verify the molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the degradation pathways of this compound under oxidative stress?

- Methodology : Expose the compound to hydrogen peroxide (0.1–1%) or UV light and analyze degradation products via LC-MS/MS. The ethyl ester and alkyne groups are susceptible to oxidation, forming carboxylic acid derivatives or epoxides. Stabilize with antioxidants (e.g., BHT) in light-sensitive storage .

Q. Is the compound compatible with click chemistry or bioconjugation reactions?

- Methodology : Test reactivity with azide-alkyne cycloaddition (CuAAC) or maleimide-thiol conjugation. The alkyne group in the structure enables click chemistry, but TFA residues may quench copper catalysts. Pre-purify via ion-exchange to replace TFA with inert counterions (e.g., chloride) .

Key Considerations for Experimental Design

- Counterion Effects : TFA’s presence may alter solubility, crystallinity, and biological activity. Always include salt-free controls in assays .

- Analytical Artifacts : TFA in mobile phases can suppress ionization in MS; switch to formic acid for LC-MS workflows .

- Stereochemical Integrity : Verify the (E)-configuration of the double bond via NOESY NMR or X-ray crystallography to ensure synthetic accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.